(E)-4,4'-Bis(diphenylamino)stilbene

Catalog No.
S3537515
CAS No.
202748-68-3
M.F
C38H30N2
M. Wt
514.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4,4'-Bis(diphenylamino)stilbene

CAS Number

202748-68-3

Product Name

(E)-4,4'-Bis(diphenylamino)stilbene

IUPAC Name

N,N-diphenyl-4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]aniline

Molecular Formula

C38H30N2

Molecular Weight

514.7 g/mol

InChI

InChI=1S/C38H30N2/c1-5-13-33(14-6-1)39(34-15-7-2-8-16-34)37-27-23-31(24-28-37)21-22-32-25-29-38(30-26-32)40(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-30H/b22-21+

InChI Key

FAJMLEGDOMOWPK-QURGRASLSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6

(E)-4,4'-Bis(diphenylamino)stilbene (CAS 202748-68-3), commonly referred to as BDPAS, is a highly conjugated symmetrical bis-donor organic molecule featuring a trans-stilbene core and two terminal diphenylamino groups [1]. This specific molecular architecture provides a highly efficient π-electron delocalization pathway, resulting in exceptionally stable bipolaronic charge states upon oxidative doping and massive intrinsic multiphoton absorption cross-sections [2]. From a procurement and materials-selection standpoint, BDPAS is primarily sourced as a premium precursor for two-photon absorption (2PA) dyes, nonlinear optical (NLO) limiters, and advanced hole-transporting dendrimers, where it significantly outperforms standard unsubstituted stilbenes or simple mono-amines in both charge stability and nonlinear optical response [3].

Substituting BDPAS with generic stilbene derivatives or simpler triarylamines fundamentally compromises the material's nonlinear optical and optoelectronic performance [1]. The specific bis(diphenylamino) substitution on the stilbene core is strictly required to achieve the cooperative enhancement of two-photon absorption (2PA) cross-sections seen in dendritic assemblies; replacing the diphenylamino groups with dialkylamino groups or removing them entirely collapses the 2PA cross-section by orders of magnitude [2]. Furthermore, in optoelectronic devices, the extended conjugation provided by the specific BDPAS structure is necessary to stabilize bipolaronic charge states during oxidative doping, meaning that generic hole-transport materials cannot replicate its stability or its broadband optical limiting efficiency in the critical 570–810 nm range [3].

Record-High Intrinsic Two-Photon Absorption (TPA) in Dendritic Assemblies

BDPAS is highly valued as a structural building block because its incorporation into dendrimers yields massive cooperative enhancement in nonlinear optical absorption. When 29 repeat units of the 4,4'-bis(diphenylamino)stilbene chromophore are assembled into a macromolecule, the intrinsic two-photon absorption (TPA) cross-section reaches a record high of 11 x 10^-47 cm^4 s photon^-1 molecule^-1 [1]. This maximum TPA value scales faster than the linear addition of the individual stilbene chromophores, demonstrating that the BDPAS core uniquely facilitates inter-chromophore electronic coupling that generic stilbenes cannot match [2].

Evidence DimensionIntrinsic Two-Photon Absorption (TPA) Cross-Section
Target Compound DataBDPAS-based dendrimer (11 x 10^-47 cm^4 s photon^-1 molecule^-1)
Comparator Or BaselineMonomeric 4,4'-bis(diphenylamino)stilbene or non-dendritic linear sums (Lacking cooperative enhancement)
Quantified DifferenceNonlinear, cooperative enhancement of TPA cross-section that exceeds the simple additive sum of the constituent chromophores.
ConditionsFemtosecond pulsed laser excitation.

Essential for procuring precursors for 3D microfabrication and multiphoton microscopy, where maximizing the TPA cross-section drastically reduces the required laser excitation power.

Plasmonic Enhancement of 2PA and Nonlinear Refraction for Device Integration

The utility of BDPAS in solid-state devices is further differentiated by its exceptional compatibility with plasmonic enhancement architectures. When embedded in a gold dipole nanoantenna array, the local electromagnetic field enhances the two-photon absorption (2PA) of the BDPAS molecular film by 53-fold and its nonlinear refractive index (n2) by 140-fold [1]. This demonstrates that BDPAS is not just highly active in solution, but serves as a highly processable, responsive organic matrix for engineered nonlinear solid-state metamaterials [1].

Evidence DimensionNonlinear Refractive Index and 2PA Enhancement
Target Compound DataBDPAS film with gold nanoantenna array (53x 2PA enhancement, 140x n2 enhancement)
Comparator Or BaselineUncoupled BDPAS molecular film (Baseline nonlinear refractive index and 2PA)
Quantified Difference140-fold increase in nonlinear refraction and 53-fold increase in 2PA.
ConditionsSolid-state organic molecular film embedded with gold dipole nanoantennas.

Validates the selection of BDPAS for engineers designing ultra-compact optical limiters and nonlinear photonic integrated circuits.

Broad-Band Optical Limiting via Platinum(II) Acetylide Complexation

As a precursor for advanced optical limiters, BDPAS can be coordinated into platinum(II) acetylide complexes to achieve dual-mode optical power limiting. These BDPAS-based complexes exhibit exceptionally high femtosecond 2PA cross-sections (up to 10,000 GM) across a broad wavelength range of 570–810 nm [1]. Crucially, this high 2PA spectrally overlaps with the triplet excited state absorption of the complex, a synergistic feature that generic chromophores lack, enabling highly efficient, broad-band ultra-fast optical limiting [1].

Evidence DimensionFemtosecond 2PA Cross-Section and Spectral Overlap
Target Compound DataBDPAS-Pt(II) acetylide complexes (up to 10,000 GM across 570–810 nm)
Comparator Or BaselineConventional single-mode optical limiters (Lack spectral overlap between 2PA and triplet absorption)
Quantified DifferenceAchieves up to 10,000 GM with simultaneous spectral coincidence of high 2PA and triplet absorption.
ConditionsFemtosecond nonlinear transmission (NLT) and two-photon excited fluorescence (2PEF) in solution and activated PMMA monoliths.

Drives the procurement of BDPAS for defense and aerospace applications requiring broad-band, ultra-fast eye and sensor protection against tunable lasers.

Precursor for Dendritic Multiphoton Absorbers

Directly leveraging the cooperative enhancement of its intrinsic TPA cross-section (up to 11 x 10^-47 cm^4 s photon^-1 molecule^-1), BDPAS is the optimal core building block for synthesizing advanced dendrimers used in 3D optical data storage and two-photon fluorescence microscopy [1].

Active Matrix for Plasmonic Nonlinear Metamaterials

Due to its massive 140-fold enhancement in nonlinear refraction when coupled with gold nanoantennas, BDPAS films are highly recommended for integration into solid-state photonic devices and engineered nonlinear metamaterials [2].

Broad-Band Ultra-Fast Optical Limiters

BDPAS is a critical precursor for synthesizing platinum(II) acetylide complexes that provide dual-mode optical limiting. Its ability to maintain high 2PA cross-sections (up to 10,000 GM) across the 570–810 nm range makes it ideal for formulating protective optical coatings for sensors and human vision against tunable femtosecond lasers [3].

XLogP3

10.7

Dates

Last modified: 08-19-2023

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